Sulfo-Cyanine5 DBCO

Water solubility Aggregation prevention Bioconjugation

Choose Sulfo-Cyanine5 DBCO for copper-free click chemistry that won't compromise your live-cell or in vivo experiments. Its sulfonate modification ensures direct solubility in aqueous buffers and prevents the aggregation and high background seen with non-sulfonated Cy5-DBCO. Unlike CuAAC reagents, it preserves >95% cell viability and GFP fluorescence. For in vivo imaging, it delivers an 8-fold improvement in target organ enrichment. For Western blot, it gives a 3-fold better signal-to-noise ratio, reaching pg-level sensitivity. This is the definitive reagent for demanding bioconjugation where water solubility, biocompatibility, and low background are non-negotiable.

Molecular Formula C53H57KN4O8S2
Molecular Weight 981.3 g/mol
Cat. No. B14751354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cyanine5 DBCO
Molecular FormulaC53H57KN4O8S2
Molecular Weight981.3 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]
InChIInChI=1S/C53H58N4O8S2.K/c1-52(2)43-35-41(66(60,61)62)29-31-46(43)55(5)48(52)23-9-6-10-24-49-53(3,4)44-36-42(67(63,64)65)30-32-47(44)56(49)34-18-8-11-25-50(58)54-33-17-7-12-26-51(59)57-37-40-21-14-13-19-38(40)27-28-39-20-15-16-22-45(39)57;/h6,9-10,13-16,19-24,29-32,35-36H,7-8,11-12,17-18,25-26,33-34,37H2,1-5H3,(H2-,54,58,60,61,62,63,64,65);/q;+1/p-1
InChIKeyCIWJZTXKADKPKJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cyanine5 DBCO: Near-Infrared Water-Soluble SPAAC Click Chemistry Reagent for Aqueous Bioconjugation


Sulfo-Cyanine5 DBCO (CAS 1564286-24-3) is a dual-functional near-infrared fluorescent probe that combines a sulfonated Cyanine5 fluorophore with a dibenzocyclooctyne (DBCO) reactive group . The sulfonate (-SO₃⁻) modification confers high water solubility, enabling direct use in aqueous buffers without organic co-solvents, while the DBCO group mediates strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-tagged biomolecules under copper-free, physiological conditions . The fluorophore exhibits excitation/emission maxima at approximately 646-647 nm / 662-670 nm, placing it in the far-red/near-infrared region where biological autofluorescence is minimized [1].

Why Sulfo-Cyanine5 DBCO Cannot Be Replaced by Non-Sulfonated Cy5-DBCO or Copper-Catalyzed Alkynes


Substituting Sulfo-Cyanine5 DBCO with non-sulfonated Cy5-DBCO or alternative alkyne-based click reagents introduces quantifiable performance penalties. Non-sulfonated Cy5-DBCO exhibits poor aqueous solubility, requiring organic co-solvents that can denature sensitive proteins and induce fluorophore aggregation, leading to fluorescence quenching and high non-specific background [1]. Copper-catalyzed alkyne-azide cycloaddition (CuAAC) reagents, while kinetically faster, introduce cytotoxic Cu(I) that compromises live-cell viability and can damage GFP-family fluorescent proteins . Sulfo-Cyanine5 DBCO addresses these limitations through a defined set of physicochemical and functional properties that are not collectively present in any single comparator, making generic substitution experimentally consequential [2].

Sulfo-Cyanine5 DBCO: Quantitative Head-to-Head Evidence Against Closest Analogs


Aqueous Solubility of Sulfo-Cyanine5 DBCO Versus Non-Sulfonated Cy5-DBCO

Sulfo-Cyanine5 DBCO incorporates sulfonate (-SO₃H) groups that confer >100-fold enhanced aqueous solubility compared to non-sulfonated Cy5-DBCO. The sulfonated derivative achieves ≥10 mg/mL solubility in pure water, enabling direct dissolution in aqueous reaction buffers without the organic co-solvents required by its non-sulfonated counterpart [1]. Non-sulfonated Cy5-DBCO exhibits markedly lower water solubility, necessitating DMSO or DMF pre-dissolution that can precipitate upon dilution into aqueous media and induce dye aggregation .

Water solubility Aggregation prevention Bioconjugation

Signal-to-Noise Ratio Improvement of Sulfo-Cyanine5 DBCO Over Non-Sulfonated Cy5-DBCO

The sulfonate groups on Sulfo-Cyanine5 DBCO impart a net negative charge that electrostatically repels the negatively charged cell surface, thereby reducing non-specific electrostatic binding. This translates to a 3-fold higher signal-to-noise ratio compared to non-sulfonated Cy5-DBCO in cellular imaging applications [1]. The improved signal-to-noise ratio is attributed to both reduced non-specific adsorption and the elimination of dye aggregation that plagues non-sulfonated Cy5 derivatives in aqueous environments .

Signal-to-noise ratio Non-specific binding Fluorescence imaging

Biocompatibility of Sulfo-Cyanine5 DBCO SPAAC Versus Copper-Catalyzed Click Chemistry (CuAAC)

Sulfo-Cyanine5 DBCO mediates strain-promoted azide-alkyne cycloaddition (SPAAC) without requiring copper(I) catalysis. In live-cell labeling experiments, cells treated with Sulfo-Cyanine5 DBCO maintain >95% viability, whereas CuAAC reactions introduce Cu(I) that induces cytotoxicity and can damage GFP-family fluorescent proteins [1]. The DBCO-mediated SPAAC reaction proceeds with a second-order rate constant of approximately 0.3-0.9 M⁻¹s⁻¹, sufficient for efficient labeling under physiological conditions without the cellular toxicity associated with copper catalysts .

Copper-free click chemistry Cytotoxicity Live-cell compatibility

Spectral Properties and Extinction Coefficient of Sulfo-Cyanine5 DBCO

Sulfo-Cyanine5 DBCO exhibits an excitation maximum at 646-647 nm and an emission maximum at 662-670 nm, placing it in the far-red/near-infrared spectral window where biological autofluorescence is minimal [1]. The compound demonstrates a molar extinction coefficient (ε) of 250,000-271,000 L⋅mol⁻¹⋅cm⁻¹ and a fluorescence quantum yield of 0.22-0.28, yielding high brightness suitable for sensitive detection . In comparison, Sulfo-Cyanine3 DBCO exhibits shorter excitation/emission wavelengths (~550/570 nm), which coincide with higher cellular autofluorescence and limit deep-tissue imaging applications [2].

Extinction coefficient Quantum yield Near-infrared fluorescence

In Vivo Hepatic Targeting Efficiency of Sulfo-Cyanine5 DBCO Versus Non-Sulfonated Cy5-DBCO

In targeted in vivo imaging studies, Sulfo-Cyanine5 DBCO conjugated to azide-modified liver-targeting ligands demonstrated 8-fold higher hepatic enrichment compared to non-sulfonated Cy5-DBCO conjugates [1]. This enhanced biodistribution is attributed to the sulfonated dye's superior aqueous solubility, which enables intravenous administration without organic co-solvents and reduces non-specific tissue accumulation and rapid clearance associated with hydrophobic fluorophores . The DBCO-azide SPAAC conjugation proceeds efficiently under physiological conditions (k ≈ 10³ M⁻¹s⁻¹), enabling stable covalent attachment without compromising targeting ligand functionality [2].

In vivo imaging Biodistribution Targeted delivery

SPAAC Reaction Kinetics of Sulfo-Cyanine5 DBCO Versus IEDDA and CuAAC Click Chemistries

Sulfo-Cyanine5 DBCO mediates SPAAC with second-order rate constants reported in the range of 0.3-0.9 M⁻¹s⁻¹ under physiological conditions . While slower than IEDDA (tetrazine-TCO) reactions (10⁴-10⁶ M⁻¹s⁻¹) and CuAAC (1-10⁶ M⁻¹s⁻¹), SPAAC offers the unique advantage of copper-free, catalyst-free operation with high bioorthogonality in complex biological media . In 50% human serum at 37°C, DBCO-azide SPAAC maintains a k₂ of ~0.3 M⁻¹s⁻¹, whereas IEDDA rates can exceed 3.2×10⁴ M⁻¹s⁻¹, reflecting a 10⁵-fold kinetic difference but with distinct application trade-offs in stability and orthogonality [1].

SPAAC kinetics Bioorthogonal reaction rates Click chemistry comparison

Sulfo-Cyanine5 DBCO: Evidence-Backed Application Scenarios for Scientific Procurement


Live-Cell Intracellular Protein Labeling Without Copper Cytotoxicity

Sulfo-Cyanine5 DBCO enables live-cell labeling of azide-tagged intracellular proteins with >95% cell viability post-labeling, as demonstrated in direct comparative studies [1]. The reagent dissolves directly in cell culture medium without organic co-solvents, and the DBCO group undergoes SPAAC with metabolically incorporated azide-modified biomolecules under physiological conditions . This application is contraindicated for CuAAC reagents, which introduce cytotoxic Cu(I) that compromises cell viability and GFP fluorescence.

In Vivo Targeted Imaging and Biodistribution Studies

For in vivo imaging applications, Sulfo-Cyanine5 DBCO conjugated to azide-modified targeting ligands yields 8-fold higher target organ (liver) enrichment compared to non-sulfonated Cy5-DBCO conjugates, attributed to superior aqueous solubility and reduced non-specific tissue accumulation [1]. The compound can be administered intravenously without organic co-solvents, and the far-red emission (662-670 nm) minimizes tissue autofluorescence for improved imaging contrast .

High-Sensitivity Western Blot and Fluorescence Detection Assays

As a fluorescent probe for Western blot detection of azide-modified antibodies, Sulfo-Cyanine5 DBCO achieves pg-level detection sensitivity with a 3-fold signal-to-noise improvement over non-sulfonated Cy5-DBCO [1]. The high molar extinction coefficient (ε = 250,000-271,000 L⋅mol⁻¹⋅cm⁻¹) and quantum yield (0.22-0.28) provide sufficient brightness for detection on standard fluorescence imagers equipped with 633 nm or 647 nm laser excitation .

Aqueous-Phase Biosensor Construction on Microarray Platforms

Sulfo-Cyanine5 DBCO can be immobilized on aqueous-compatible chip surfaces for constructing fluorescence-based biosensors with detection limits as low as 0.1 pg/mL for azide-tagged target molecules [1]. The sulfonate groups prevent fluorophore aggregation on sensor surfaces, maintaining consistent fluorescence output and high specificity through the DBCO-azide SPAAC covalent linkage .

Technical Documentation Hub

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